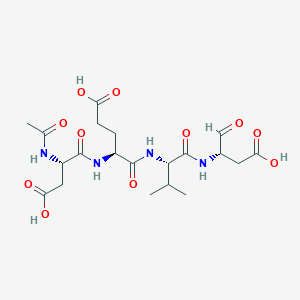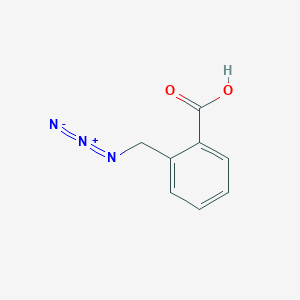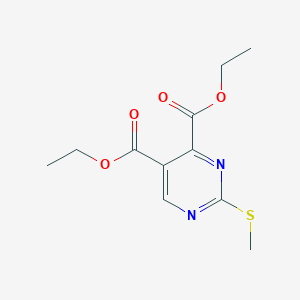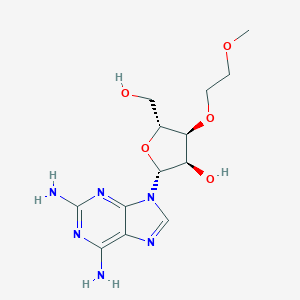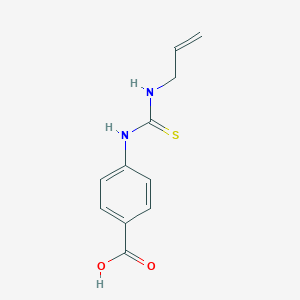![molecular formula C7H3ClF3N3 B179360 3H-Imidazo[4,5-b]pyridine, 2-chloro-5-(trifluoromethyl)- CAS No. 114087-69-3](/img/structure/B179360.png)
3H-Imidazo[4,5-b]pyridine, 2-chloro-5-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-Imidazo[4,5-b]pyridine, 2-chloro-5-(trifluoromethyl)- is a heterocyclic compound that has gained significant attention in scientific research. This compound is known for its diverse applications in various fields, including medicinal chemistry, pharmaceuticals, and agrochemicals. The unique structural features of this compound make it an attractive candidate for drug development and other biological applications.
Mécanisme D'action
The mechanism of action of 3H-Imidazo[4,5-b]pyridine, 2-chloro-5-(trifluoromethyl)- is not fully understood. However, studies have suggested that the compound exerts its biological activities through the inhibition of various enzymes and signaling pathways. For example, the compound has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. The compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory cytokines.
Effets Biochimiques Et Physiologiques
3H-Imidazo[4,5-b]pyridine, 2-chloro-5-(trifluoromethyl)- has been shown to have various biochemical and physiological effects. The compound has been reported to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It has also been shown to inhibit the proliferation of cancer cells by arresting the cell cycle at the G2/M phase. Additionally, the compound has been shown to reduce the production of pro-inflammatory cytokines by inhibiting the activity of COX-2.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3H-Imidazo[4,5-b]pyridine, 2-chloro-5-(trifluoromethyl)- in lab experiments include its high potency, selectivity, and versatility. The compound has shown promising results in various biological assays, making it an attractive candidate for drug development. However, the limitations of using this compound include its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
The future directions for the research on 3H-Imidazo[4,5-b]pyridine, 2-chloro-5-(trifluoromethyl)- include the development of more efficient synthesis methods, the identification of its molecular targets, and the optimization of its pharmacokinetic properties. Additionally, further studies are needed to investigate the potential of this compound in the treatment of other diseases, such as neurodegenerative diseases and metabolic disorders. Finally, the development of novel derivatives of this compound could lead to the discovery of more potent and selective drugs with fewer side effects.
Conclusion:
In conclusion, 3H-Imidazo[4,5-b]pyridine, 2-chloro-5-(trifluoromethyl)- is a promising compound with diverse applications in various fields, including medicinal chemistry, pharmaceuticals, and agrochemicals. The compound has shown potent biological activities, including anti-tumor, anti-inflammatory, and antimicrobial activities. The development of more efficient synthesis methods and the identification of its molecular targets could lead to the discovery of more potent and selective drugs with fewer side effects.
Méthodes De Synthèse
The synthesis of 3H-Imidazo[4,5-b]pyridine, 2-chloro-5-(trifluoromethyl)- involves the condensation of 2-chloro-5-(trifluoromethyl)pyridine-3-carbaldehyde with guanidine or its derivatives. Various methods have been developed for the synthesis of this compound, including the use of microwave-assisted synthesis, palladium-catalyzed cross-coupling reactions, and one-pot multi-component reactions. These methods have shown good yields and high efficiency in the synthesis of 3H-Imidazo[4,5-b]pyridine, 2-chloro-5-(trifluoromethyl)-.
Applications De Recherche Scientifique
3H-Imidazo[4,5-b]pyridine, 2-chloro-5-(trifluoromethyl)- has been extensively studied for its biological activities. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and infectious diseases. The compound has been reported to exhibit potent anti-tumor activity against a wide range of cancer cell lines. It has also shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has been shown to possess antimicrobial activity against various bacteria and fungi.
Propriétés
Numéro CAS |
114087-69-3 |
|---|---|
Nom du produit |
3H-Imidazo[4,5-b]pyridine, 2-chloro-5-(trifluoromethyl)- |
Formule moléculaire |
C7H3ClF3N3 |
Poids moléculaire |
221.57 g/mol |
Nom IUPAC |
2-chloro-5-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C7H3ClF3N3/c8-6-12-3-1-2-4(7(9,10)11)13-5(3)14-6/h1-2H,(H,12,13,14) |
Clé InChI |
ZTIJYIRVMYKTRR-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC2=C1NC(=N2)Cl)C(F)(F)F |
SMILES canonique |
C1=CC(=NC2=C1NC(=N2)Cl)C(F)(F)F |
Synonymes |
2-Chloro-5-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



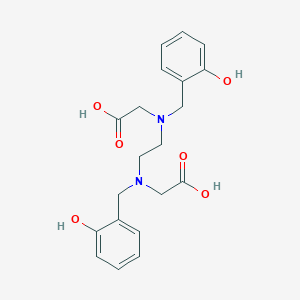
![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B179287.png)
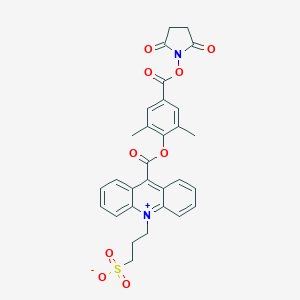
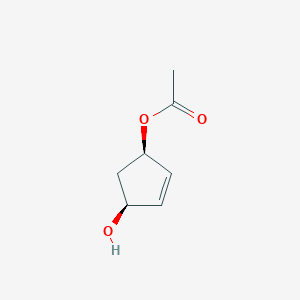
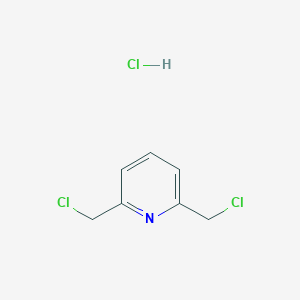
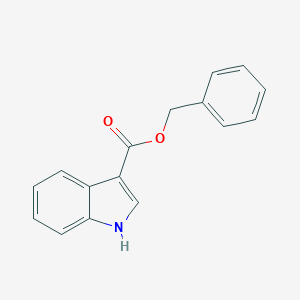
![4-[(Methylsulfanyl)methyl]benzonitrile](/img/structure/B179299.png)
